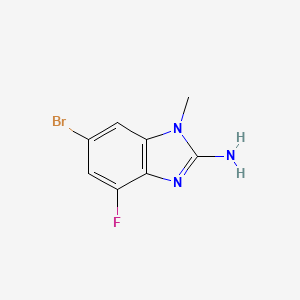

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Description

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula |

C8H7BrFN3 |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

6-bromo-4-fluoro-1-methylbenzimidazol-2-amine |

InChI |

InChI=1S/C8H7BrFN3/c1-13-6-3-4(9)2-5(10)7(6)12-8(13)11/h2-3H,1H3,(H2,11,12) |

InChI Key |

CFJBYTLGCVMZRQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)Br)F)N=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-nitroaniline with bromine and methylating agents under controlled conditions to form the desired benzodiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

- **Oxid

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Biological Activity

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C11H12BrFN2

- Molecular Weight : 271.13 g/mol

- CAS Number : 1231930-33-8

The biological activity of this compound primarily relates to its role as a kinase inhibitor. Kinases are pivotal in signal transduction pathways that regulate cell division and survival, making them prime targets for cancer therapies.

Key Mechanisms:

- Inhibition of Tumor Growth : The compound has demonstrated the ability to inhibit specific kinases involved in tumor proliferation.

- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 | 0.64 | PLK4 Inhibition |

| Study B | KMS-12 BM | 1.4 | Pim Kinase Inhibition |

| Study C | MM1.S | 0.64 | Antiproliferative |

These values indicate that the compound exhibits potent activity against various cancer cell lines, with IC50 values often in the low micromolar range.

Case Studies

- Colon Cancer Model : In a mouse model of colon cancer, administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective treatment option.

- Multiple Myeloma : In vitro studies showed that the compound effectively inhibited the growth of multiple myeloma cells, suggesting its utility in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substitution patterns on the benzodiazole ring have been shown to affect both potency and selectivity against different kinases.

Key SAR Findings:

- Fluorine Substitution : The presence of fluorine at the 4-position enhances binding affinity to target proteins.

- Bromine Substitution : The bromine atom at the 6-position contributes to increased lipophilicity, improving membrane permeability.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological assessments are necessary to fully understand its safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.